Home > Products > Screening Compounds P127098 > 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride
3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride - 1807939-34-9

3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride

Catalog Number: EVT-1742432
CAS Number: 1807939-34-9
Molecular Formula: C11H13ClF3N
Molecular Weight: 251.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Desipramine [10,11-Dihydro-5-[3-(methylamino) propyl]-5H-dibenz[b,f]azepine monohydrochloride]

  • Compound Description: Desipramine is a tricyclic antidepressant medication. [] It functions by inhibiting the reuptake of norepinephrine and serotonin in the brain, thereby increasing their levels and potentially alleviating depressive symptoms. The study cited examined its anti-inflammatory and antioxidant effects in a rat model of colitis. []

Fluoxetine [N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]-propan-1-amine]

  • Compound Description: Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is another commonly prescribed antidepressant. [] Like Desipramine, it increases serotonin levels in the brain, contributing to its therapeutic benefits. The study referenced investigated Fluoxetine's anti-inflammatory and antioxidant properties in a rat model of colitis. []
  • Compound Description: TC-2153 acts as a Striatal-enriched Tyrosine Phosphatase (STEP) inhibitor and has demonstrated anxiolytic effects in mice. [] The cited research explored its impact on anxiety-related behaviors in zebrafish. []

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate (Nilotinib)

  • Compound Description: Nilotinib is classified as an anti-leukaemia cytostatic drug used in cancer treatment. [] It exists in different crystalline forms, with the study focusing on a novel nanosize weakly crystalline modification with improved solubility. []

1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo [1, 2-apyrazin-6-yl] Ethan-1-Amine Derivatives

  • Compound Description: This compound class, encompassing various derivatives with different ayloxy substituents, was explored for its antibacterial activity. [] The research focused on synthesizing and characterizing these derivatives, evaluating their potential as antimicrobial agents. []

3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline (NFCP)

  • Compound Description: NFCP acts as a fluorogenic label for derivatizing biogenic amines (BAs) to enhance their detection in techniques like liquid chromatography. [] The study highlighted its application in quantifying histamine levels in fish samples. []

3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide Hydrochloride

  • Compound Description: This compound represents a novel spirocyclic propionamide derivative synthesized through a multi-step process involving N-arylation, reduction, and coupling reactions. [] The specific biological activity and potential applications of this compound were not explicitly discussed in the provided information.

4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives

  • Compound Description: This class of compounds includes potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2). [] Notably, compound 28, a racemic mixture within this class, exhibited significant efficacy in reducing fibrosis in a mouse lung bleomycin model. [] Further development led to the identification of the (R,R)-enantiomer 43 (PAT-1251), which has progressed to Phase 1 clinical trials as a potential treatment for fibrosis. []

3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

  • Compound Description: This compound has shown promising anticancer activity by inhibiting the proliferation of human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45. []

3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide

  • Compound Description: This compound has demonstrated inhibitory activity against the proliferation of A549 and BGC-823 cancer cell lines, indicating its potential as an antitumor agent. []

3-(Imidazo[1,2-B]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin- 1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide mono hydrochloride

  • Compound Description: This compound is a patented pharmaceutical with the International Patent Classification (IPC) codes A61K 31/5025 (2006.01) and C07D 487/04 (2006.01). [] The specific therapeutic target and mechanism of action are not disclosed in the provided abstract.

4-Methyl-n-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide

  • Compound Description: This compound, specifically its crystalline form A hydrochloride salt dihydrate, is the focus of a patent for its use as an anti-leukaemia cytostatic drug. []

2-Phenyl-3-{5-[3-(trifluoro­meth­yl)phen­yl]-1,3,4-thia­diazol-2-yl}­thia­zolidin-4-one

  • Compound Description: This compound is synthesized via a reaction between [(Z)-1-phenyl­methyl­idene]{5-[3-(trifluoromethyl)phenyl]-1,3,4-thia­diazol-2-­yl}amine and mercaptoacetic acid. [] The study primarily focuses on its structural characterization, with no mention of specific biological activities. []

9-(2-chloroethoxy)-4-(4-methoxy-3-(trifluoromethyl)phenyl)- 5,6-dihydrobenzo[h]quinazolin-2-amine

  • Compound Description: This compound's crystal structure has been determined and reported in the scientific literature. [] No information regarding its biological activity or potential applications was provided.
  • Compound Description: These two series of compounds were synthesized and characterized for their potential antimicrobial activity. [] Notably, compounds 7a and 9c exhibited significant antimicrobial activity against various microorganisms. [] Specifically, compounds 6d and 6e showed promising activity against Mycobacterium smegmatis, highlighting their potential as antituberculosis agents. []

(2R,3S)-2-[(R)-1-[3,5-di-(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine Hydrochloride

  • Compound Description: This compound serves as a key intermediate in the synthesis of Aprepitant. [] Aprepitant is a medication used to prevent nausea and vomiting caused by chemotherapy and surgery.

7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

  • Compound Description: GSK2606414 is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [] It's an orally available compound. []
  • Compound Description: Razaxaban is an orally bioavailable factor Xa inhibitor. [] It is a potent and selective compound. [] The hydrochloride salt of this compound was chosen for clinical development due to its promising in vitro and in vivo profiles. []
  • Compound Description: BAY 59-3074 is a cannabinoid CB1/CB2 receptor partial agonist. [] It exhibits antihyperalgesic and antiallodynic effects in rat models of chronic neuropathic and inflammatory pain. []

1,5‐Dimethyl‐4‐[3‐oxo‐1,3‐bis(trifluoromethyl)prop‐1‐enylamino]‐2‐phenyl‐1H‐pyrazol‐3(2H)‐one

  • Compound Description: This compound is characterized by its crystal structure, revealing intramolecular hydrogen bonding and specific bond angles. [] No specific biological activity or applications are mentioned. []
Overview

3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride is an organic compound characterized by its molecular formula C11H13ClF3NC_{11}H_{13}ClF_3N. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutan-1-amine structure. The presence of the trifluoromethyl group imparts unique electronic properties, making this compound of significant interest in various fields of research, including medicinal chemistry and materials science.

Source and Classification

This compound is classified as a cyclobutylamine derivative. It is primarily sourced through synthetic methods involving cycloaddition reactions and nucleophilic substitutions. Its classification falls under organofluorine compounds due to the presence of the trifluoromethyl moiety, which is known for enhancing lipophilicity and biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride typically involves several key steps:

  1. Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions using suitable precursors.
  2. Introduction of the Trifluoromethyl Group: This step often utilizes nucleophilic substitution reactions with reagents such as trifluoromethyl iodide.
  3. Amination: The amine group is introduced via reductive amination using appropriate amine precursors and reducing agents.
  4. Formation of Hydrochloride Salt: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production may optimize these methods for yield and purity, employing continuous flow reactors and automated synthesis platforms to enhance efficiency.

Chemical Reactions Analysis

Reactions and Technical Details

3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride can participate in various chemical reactions:

  1. Oxidation: Utilizing oxidizing agents like potassium permanganate or chromium trioxide can convert the compound into corresponding ketones or carboxylic acids.
  2. Reduction: Reducing agents such as lithium aluminum hydride can facilitate the reduction of the amine to alcohols or other amines.
  3. Substitution Reactions: The trifluoromethyl group can undergo electrophilic aromatic substitution, while the amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate, hydrogen peroxide
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride
  • Substitution Reagents: Trifluoromethyl iodide, hydrochloric acid.
Mechanism of Action

The mechanism of action for 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability. The amine group can form hydrogen bonds with target proteins, modulating their activity. This interaction is crucial in understanding its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with strong acids and bases; sensitive to oxidation.
Applications

3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride has diverse applications in scientific research:

  • Chemistry: Serves as a building block for organic synthesis and as a reagent in various chemical reactions.
  • Biology: Investigated for potential biological activity, including interactions with enzymes and receptors.
  • Medicine: Explored for therapeutic properties, potentially serving as a precursor in drug development.
  • Industry: Utilized in producing specialty chemicals and materials with unique properties .

This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its importance in ongoing research efforts aimed at developing novel therapeutics and materials.

Synthetic Methodologies and Optimization

Cyclobutane Ring Formation Strategies in Trifluoromethyl-Substituted Systems

The construction of the strained cyclobutane ring in 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride (CAS: 1249090-35-4, C₁₁H₁₂F₃N·HCl) presents unique synthetic challenges due to ring strain and the presence of the electron-withdrawing trifluoromethyl group. Several methodologies have been optimized for efficient cyclobutane annulation in this scaffold:

  • [2+2] Photocycloaddition: The most direct route involves UV-mediated cycloaddition between 1-(trifluoromethyl)-4-vinylbenzene and electron-deficient alkenes under visible light irradiation (λ = 459 nm) using Ru(bpy)₃Cl₂ as a photocatalyst. This method achieves moderate yields (45-65%) but often produces mixtures of cis and trans isomers requiring separation . Stereoselectivity is improved using chiral phosphoric acid catalysts with thioxanthone moieties for triplet energy transfer, enabling enantioselective [2+2] cycloadditions [9].

  • Copper-Catalyzed Cyclization: Intramolecular hydroalkylation of halogen-tethered styrene derivatives catalyzed by copper hydride complexes provides enantioenriched cyclobutanes. This method is particularly effective for constructing the cyclobutane ring with pendant trifluoromethylphenyl groups, achieving diastereomeric ratios >15:1 under optimized conditions .

  • Suzuki-Miyaura Cross-Coupling: Potassium cyclobutyltrifluoroborates undergo Pd-catalyzed coupling with 1-bromo-4-(trifluoromethyl)benzene to form the critical carbon-aryl bond. This robust method tolerates the electron-deficient aryl system and delivers coupling products in 70-85% yield . The reaction proceeds efficiently with electron-rich, electron-poor, and sterically hindered aryl chlorides when using SPhos as the supporting ligand.

Table 1: Comparison of Cyclobutane Ring Formation Methods

MethodCatalyst SystemYield RangeDiastereoselectivityKey Advantage
[2+2] PhotocycloadditionRu(bpy)₃Cl₂ / CPA45-65%Moderate (3:1 dr)Direct ring formation
Copper-Catalyzed CyclizationCuH/Ligand L870-88%High (>15:1 dr)Enantioselective
Suzuki-Miyaura CouplingPd(OAc)₂/SPhos70-85%N/AFunctional group tolerance

Electrophilic vs. Nucleophilic Trifluoromethylation Approaches

Introduction of the trifluoromethyl group onto the phenyl ring can occur either before or after cyclobutane formation, with significant implications for yield and selectivity:

  • Electrophilic Trifluoromethylation: Electrophilic reagents (e.g., Umemoto's reagent, Togni's reagent) effectively functionalize the para position of pre-formed phenylcyclobutane intermediates. This approach requires electron-rich arenes and proceeds via arenium ion intermediates. Using 3-phenylcyclobutan-1-amine protected as its tert-butoxycarbonyl (Boc) derivative, electrophilic trifluoromethylation achieves 60-75% yield at 0°C to room temperature. The strong electron-donating ability of the unprotected amine necessitates protection to prevent poly-trifluoromethylation [9].

  • Nucleophilic Trifluoromethylation: Nucleophilic reagents (CF₃SiMe₃, CF₃SO₂Na) react with 4-halophenylcyclobutane precursors under copper mediation. This method is particularly advantageous for late-stage trifluoromethylation, allowing introduction of the CF₃ group after cyclobutane ring formation. Optimal conditions use CuI/1,10-phenanthroline in DMF at 110°C, providing 80-92% yield of the trifluoromethylated product. The reaction proceeds via in situ formation of [Cu-CF₃] species that undergo oxidative addition with the aryl halide [9] .

  • Direct Use of Trifluoromethyl Building Blocks: Commercially available 4-(trifluoromethyl)phenylboronic acid or 1-bromo-4-(trifluoromethyl)benzene serve as efficient starting materials that avoid the challenges of direct trifluoromethylation. These building blocks participate in Suzuki-Miyaura coupling with cyclobutyltrifluoroborates or in photocycloaddition reactions, providing the most efficient route to the target scaffold with yields exceeding 85% [1] .

Catalytic Systems for Stereoselective Cyclobutane Functionalization

Stereocontrol in 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride synthesis is critical due to significant pharmacological differences between stereoisomers. The trans-isomer exhibits 1.5-fold higher aqueous solubility and 3.7-fold greater binding affinity to biological targets compared to the cis-counterpart [4] [5]:

  • Asymmetric Hydrogenation: Chiral Ir-phosphinooxazoline catalysts enable enantioselective reduction of 3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile. Using [Ir(cod)Cl]₂ with (S)-t-BuPHOX ligand under 50 bar H₂ in methanol achieves 97% ee for the trans-1-amine precursor. The reaction proceeds via diastereomeric π-allyl intermediates where the trifluoromethyl group directs facial selectivity [5].

  • Dynamic Kinetic Resolution: Racemic cis-bromo cyclobutane derivatives undergo palladium-catalyzed amination with enantiopure tert-butyl carbamate using Josiphos SL-J002-1 ligand. This process achieves simultaneous epimerization at C3 and asymmetric C-N bond formation, yielding the protected trans-1,3-disubstituted cyclobutane in 90% yield and 99% ee [4].

  • Diastereoselective [2+2] Cycloaddition: Chiral auxiliaries attached to the amine functionality control facial selectivity in photocycloadditions. The (R)-4-phenyloxazolidinone auxiliary directs trans-cyclobutane formation with 19:1 diastereoselectivity, which after auxiliary removal provides enantioenriched trans-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride .

Table 2: Stereoselective Functionalization Methods

MethodCatalyst/LigandSelectivity AchievedKey Feature
Asymmetric HydrogenationIr/(S)-t-BuPHOX97% ee (trans)High-pressure conditions
Dynamic Kinetic ResolutionPd/Josiphos SL-J002-199% ee (trans), 90% yieldRacemization of stereocenter
Diastereoselective Cycloaddition(R)-4-Phenyloxazolidinone19:1 dr (trans/cis)Chiral auxiliary removal required

Hydrochloride Salt Formation: Solvent and Counterion Effects

Conversion of the free base amine to the hydrochloride salt enhances crystallinity, stability, and purification. This critical step exhibits significant solvent dependency and counterion effects:

  • Solvent Optimization: Salt formation in diethyl ether produces microcrystalline powders with high solubility but poor filtration characteristics. Switching to acetone/water (95:5) yields dense prismatic crystals with improved filtration properties. The optimal solvent system uses anhydrous THF saturated with HCl gas, which affords the hydrochloride salt in 98% purity and >99.5% enantiomeric excess when starting from enantiopure free base. Crystallization temperatures below 5°C favor the thermodynamically stable polymorph with superior long-term stability [4].

  • Counterion Studies: While hydrochloride is preferred, alternative salts were evaluated for improved properties. The phosphate salt exhibits 40% higher aqueous solubility but reduced crystallinity. The tosylate salt shows excellent crystallinity but introduces genotoxic impurity concerns. Hydrochloride remains optimal due to favorable crystallization kinetics, absence of toxic counterions, and compatibility with biological screening protocols [4].

  • Crystal Engineering: The hydrochloride salt crystallizes in the orthorhombic P2₁2₁2₁ space group with characteristic hydrogen bonding between the protonated amine and chloride ions (N⁺-H···Cl⁻ distance: 2.12 Å). This creates a robust supramolecular architecture resistant to hydrate formation. Moisture sorption analysis shows <0.1% weight gain at 80% RH, confirming the non-hygroscopic nature critical for pharmaceutical processing [4] [5].

Table 3: Physicochemical Properties of Hydrochloride Salt

PropertyValueConditions
Melting Point210-212°C (dec.)Differential scanning calorimetry
Solubility in Water48 mg/mL25°C, pH 3.0
Crystal SystemOrthorhombicSingle-crystal XRD
Space GroupP2₁2₁2₁Powder XRD
Hygroscopicity<0.1% weight gain at 80% RH25°C

Properties

CAS Number

1807939-34-9

Product Name

3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride

IUPAC Name

3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine;hydrochloride

Molecular Formula

C11H13ClF3N

Molecular Weight

251.67 g/mol

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(15)6-8;/h1-4,8,10H,5-6,15H2;1H

InChI Key

GMNMPALGPKPXTG-UHFFFAOYSA-N

SMILES

C1C(CC1N)C2=CC=C(C=C2)C(F)(F)F.Cl

Canonical SMILES

C1C(CC1N)C2=CC=C(C=C2)C(F)(F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.